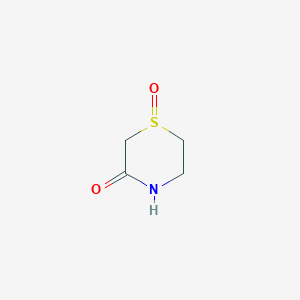

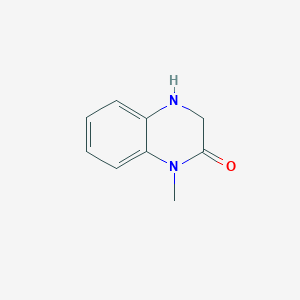

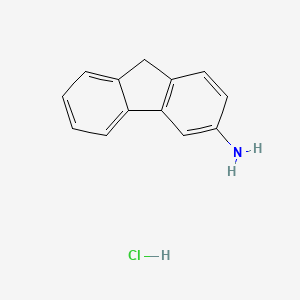

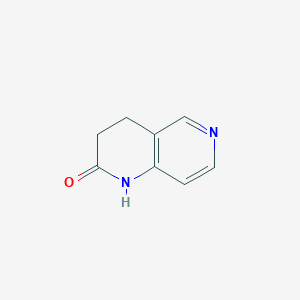

3,4-Dihydro-1,6-naphthyridin-2(1H)-one

描述

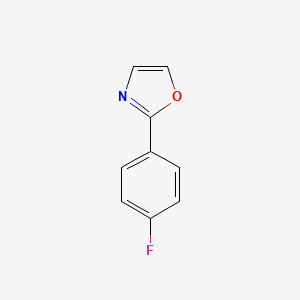

3,4-Dihydro-1,6-naphthyridin-2(1H)-one is a chemical compound that belongs to the naphthyridine family, a group of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of naphthyridines is characterized by a two nitrogen atoms in a fused bicyclic ring system, which is similar to that of quinolines and isoquinolines but with the nitrogen atoms in different positions.

Synthesis Analysis

The synthesis of naphthyridine derivatives has been a subject of interest due to their pharmacological significance. For instance, the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones was achieved through microwave-activated inverse electron-demand Diels–Alder reactions, which is an efficient synthetic route . Another approach towards the synthesis of 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones involved the preparation of a dihalogenated compound followed by differential functionalization using palladium-catalyzed cross-coupling and SNAr reactions . Additionally, 1,2,3,4-tetrahydro-2,6-naphthyridine was synthesized from 2-methylpyrazine by a multi-step reaction including condensation, elimination, and addition of double bond with amine .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is crucial for their biological activity. The synthesis of 4-Aryl-1,7-naphthyridine-2(1H)-thiones involved an electrocyclic reaction of isothiocyanatopyridines, which were generated in situ from the corresponding isocyanides . The structure of these compounds was confirmed by various spectroscopic methods, including NMR and mass spectrometry.

Chemical Reactions Analysis

Naphthyridines undergo various chemical reactions that are essential for the development of pharmacologically active compounds. For example, the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds provided an efficient route to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, which are of pharmaceutical importance .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. A series of 4,8-substituted 1,5-naphthyridines were synthesized and characterized to have high thermal stability and phase transition temperatures. These compounds exhibited blue fluorescence and were identified as potential materials for OLED applications due to their suitable electron affinities and ionization potentials .

Case Studies and Biological Activities

Several naphthyridine derivatives have been evaluated for their biological activities. For instance, bioactive 1,6-naphthyridines showed significant in vitro anti-inflammatory and antioxidant activities, with one compound exhibiting comparable activity to the standard diclofenac . Another study synthesized 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of protein tyrosine kinases, demonstrating their potential as therapeutic agents . Additionally, the biological and molecular docking studies of 3-alkyl/3,5-dialkyl-2r,6c-di(naphthyl)piperidin-4-one picrates derivatives provided insights into their antibacterial and antifungal activities .

科学研究应用

Synthesis and Biomedical Applications

3,4-Dihydro-1,6-naphthyridin-2(1H)-one, a member of the 1,6-naphthyridines family, is notable for its role in providing ligands for various receptors in the body. This compound is part of a larger subfamily encompassing over 17,000 structures, primarily covered in patents, indicating its significance in pharmaceutical research. The diversity of substituents and the synthetic methods employed for its creation, along with its biomedical applications, are key areas of interest (Oliveras et al., 2021).

Role in Kinase Inhibition

The 1,6-naphthyridine motif, when substituted appropriately, exhibits various bioactivities. For instance, the 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one variant has been identified as a new class of c-Met kinase inhibitor. This is crucial for understanding the molecular basis of certain diseases and developing targeted therapies (Wang et al., 2013).

Synthesis Techniques

Novel synthetic routes for creating variants of 3,4-dihydro-1,6-naphthyridin-2(1H)-one have been reported. These include methods like cross-coupling and SNAr reactions, indicating the compound’s versatility and adaptability in chemical synthesis (Dembélé et al., 2018).

Structural Characterization

The structural characterization of specific derivatives of 3,4-dihydro-1,6-naphthyridin-2(1H)-one, such as those displaying antiproliferative activity against breast cancer cell lines, has been a focus of research. This emphasizes its potential in the development of new anticancer drugs (Guillon et al., 2017).

Inverse Electron-Demand Diels–Alder Reactions

The synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions showcases an innovative approach tocreate these compounds. This technique offers an efficient route, highlighting the compound's potential for diverse chemical applications (Fadel et al., 2014).

Anti-inflammatory and Anti-oxidant Efficacies

The anti-inflammatory and antioxidant properties of certain 1,6-naphthyridines have been demonstrated in vitro. For example, specific synthesized compounds showed excellent anti-inflammatory activity and noticeable DPPH scavenging activity. This suggests potential therapeutic applications for these compounds (Lavanya et al., 2015).

Novel Methodologies for Synthesis

Research has also focused on developing new methodologies for synthesizing dihydronaphthyridinones, further expanding the potential applications of these compounds in various scientific fields (Murray et al., 2023).

Eco-Friendly Synthesis Approaches

The pursuit of more environmentally friendly synthesis methods for 1,6-naphthyridines, like catalyst-free processes in aqueous media, reflects the growing trend towards sustainable chemistry. These methods avoid the use of expensive catalysts and toxic solvents, making them more eco-friendly (Mukhopadhyay et al., 2011).

Conventional vs. Microwave Irradiation Synthesis

Comparative studies of conventional and microwave irradiation methods for synthesizing 1,6-naphthyridines highlight the ongoing innovations in chemical synthesis techniques. This research could lead to more efficient and scalable production methods (Heber & Stoyanov, 2000).

属性

IUPAC Name |

3,4-dihydro-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPUJWLQGMDXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596791 | |

| Record name | 3,4-Dihydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1,6-naphthyridin-2(1H)-one | |

CAS RN |

14757-41-6 | |

| Record name | 3,4-Dihydro-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。